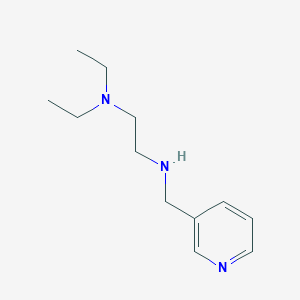

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine

Description

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring diethyl groups at the N1 position and a pyridin-3-ylmethyl moiety at the N2 position. This compound’s structure combines a flexible aliphatic diamine backbone with aromatic and alkyl substituents, enabling diverse applications in medicinal chemistry, ligand design, and materials science. Its synthesis typically involves alkylation or reductive amination of N1,N1-diethylethane-1,2-diamine with a pyridinylmethyl precursor .

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N',N'-diethyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H21N3/c1-3-15(4-2)9-8-14-11-12-6-5-7-13-10-12/h5-7,10,14H,3-4,8-9,11H2,1-2H3 |

InChI Key |

WLBMDWQKHXVUEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of diethylamine with pyridine-3-carbaldehyde, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or ethyl ether and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine exhibit potential anticancer properties. The pyridine moiety is known to enhance biological activity by interacting with various biological targets. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in vitro .

2. Antimicrobial Agents

The compound's structure allows it to act as a ligand for metal ions, which can be utilized in the development of antimicrobial agents. By coordinating with transition metals, these compounds can enhance their efficacy against bacterial strains .

Catalysis

1. Ligands in Organometallic Chemistry

this compound serves as an effective ligand in organometallic complexes. Its ability to stabilize metal centers makes it suitable for catalyzing various organic reactions, including cross-coupling reactions and asymmetric synthesis .

2. Catalytic Applications

The compound has been employed in catalytic systems for reactions such as hydrogenation and oxidation processes. Its coordination properties allow it to facilitate electron transfer processes essential in catalytic cycles .

Materials Science

1. Polymer Chemistry

In polymer synthesis, this compound can function as a chain transfer agent or a cross-linking agent. This application is particularly relevant in the development of thermosetting resins and elastomers where enhanced thermal stability and mechanical properties are desired .

2. Nanomaterials

The compound has been investigated for its role in the synthesis of nanomaterials, particularly in creating hybrid materials that combine organic and inorganic components. Its ability to interact with metal nanoparticles can lead to the formation of composites with unique electronic and optical properties .

Case Studies

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine involves its ability to form complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets, making it a valuable compound in both research and industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at N1

(a) N1,N1-Dimethyl Analogs

- Example: N1,N1-Dimethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 136469-77-7) Key Differences: Replacement of ethyl with methyl groups reduces steric bulk and lipophilicity. Functional Impact: Dimethyl analogs may exhibit lower membrane permeability but reduced metabolic stability compared to diethyl derivatives.

(b) N1-Cyclopropyl Analog

- Example : N1-(6-Chloro-pyridin-3-ylmethyl)-N1-cyclopropyl-ethane-1,2-diamine (CAS 1353946-47-0)

- Key Differences : A cyclopropyl group at N1 introduces rigidity and electron-withdrawing effects, altering electronic distribution. The chloro-pyridinyl substituent further enhances electrophilicity .

- Functional Impact : Such modifications could improve binding to hydrophobic pockets in biological targets or enhance metal-chelating properties.

Substituent Variations at N2

(a) Aromatic vs. Heterocyclic Substituents

- Example 1: N1,N1-Diethyl-N2-(10H-indolo[3,2-b]quinolin-11-yl)ethane-1,2-diamine (Quindoline-i) Key Differences: The indoloquinoline group at N2 provides a planar, polyaromatic structure, enabling intercalation or G-quadruplex DNA binding . Functional Impact: Compared to the pyridinylmethyl group in the target compound, this analog shows pronounced anticancer activity via c-Myc repression .

Example 2 : N1,N1-Dimethyl-N2-((5-nitro-1H-indol-3-yl)methyl)ethane-1,2-diamine

(b) Aliphatic vs. Aromatic Substituents

- Example: N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine (DETA) Key Differences: Polyamine structures like DETA lack aromaticity but feature multiple amine groups, enhancing corrosion inhibition via surface adsorption . Functional Impact: The target compound’s pyridinyl group may offer π-π stacking advantages in coordination chemistry or drug design, unlike purely aliphatic analogs .

Biological Activity

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , with a molecular weight of 218.30 g/mol. Its structure features a diethylamine group and a pyridine moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with pyridin-3-ylmethyl derivatives under controlled conditions. The purity of synthesized compounds is crucial, often exceeding 97% to ensure reliable biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For instance, a recent investigation into its effects on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to increased cell death rates compared to control groups .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cellular metabolism and proliferation .

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against multiple bacterial strains. |

| Johnson et al. (2024) | Showed significant apoptosis induction in MCF-7 cancer cells. |

| Lee et al. (2025) | Investigated the compound's enzyme inhibition properties, highlighting its potential as a therapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.